

Application Notes and Protocols for TH10785-Mediated OGG1 Activation

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Compound of Interest

Compound Name: TH10785

Cat. No.: B11187303

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Introduction

TH10785 is a small molecule activator of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for recognizing and excising the premutagenic lesion 8-oxoguanine (8-oxoG). **TH10785** enhances the repair of oxidative DNA damage by not only increasing OGG1's intrinsic activity but also by inducing a novel β,δ -lyase function. This allows OGG1 to process apurinic/apyrimidinic (AP) sites, altering the canonical BER pathway. These application notes provide detailed protocols for utilizing **TH10785** to study and modulate OGG1 activity in various experimental settings.

Mechanism of Action

TH10785 binds directly to the active site of OGG1, establishing interactions with key amino acid residues, including phenylalanine-319 and glycine-42.^{[1][2][3][4]} This binding event confers a new enzymatic activity to OGG1, enabling it to perform β,δ -elimination at AP sites.^{[1][2][5]} Consequently, the repair of oxidative DNA lesions becomes dependent on polynucleotide kinase phosphatase (PNKP1) rather than the canonical AP endonuclease 1 (APE1).^{[3][6][7]}

Quantitative Data Summary

The following tables summarize the key quantitative parameters for **TH10785** in relation to OGG1 activation.

Table 1: In Vitro Activity and Binding Affinity of **TH10785**

| Parameter | Value | Notes |
|---|-----------------------|--|
| Optimal Concentration (de novo β,δ -elimination) | 6.25 μ M | Induces efficient cleavage of AP sites by OGG1.[2][5] |
| Maximum Enzymatic Turnover (8-oxoA substrate) | ~6.25 μ M | Higher concentrations may lead to substrate competition. [5] |
| Binding Affinity (KD) to OGG1 | 5.5 \pm 1.7 μ M | Determined by fluorescence spectroscopy.[5] |
| Binding Affinity (KD) to OGG1 + AP site analog | 1.3 \pm 0.3 μ M | Indicates a preference for the ternary complex.[2][5] |

Table 2: Recommended Concentrations for Cell-Based Assays

| Application | Concentration | Incubation Time |
|--|---------------|--------------------------|
| Induction of OGG1 β,δ -lyase activity | 0-20 μ M | 72 hours |
| Increased DNA repair at AP sites | 10 μ M | 0-2 minutes |
| OGG1 recruitment to DNA damage | 10 μ M | 16 hours (pre-treatment) |
| Suppression of paraptosis in lens epithelial cells | 10 μ M | 8 hours |

Experimental Protocols

Protocol 1: In Vitro OGG1 Activity Assay with **TH10785**

This protocol is designed to assess the activation of OGG1 and its induced β,δ -lyase activity on a DNA substrate containing an 8-oxoG lesion.

Materials:

- Recombinant human OGG1 protein
- **TH10785** (dissolved in DMSO)
- ³²P-labeled DNA oligonucleotide containing a single 8-oxoG lesion
- Reaction Buffer: 30 mM HEPES (pH 7.4), 4% glycerol
- Stop Solution: Formamide with loading dyes
- Polyacrylamide gel (20%) with 7M urea
- Phosphorimager system

Procedure:

- Prepare the reaction mixture in a final volume of 20 µL.
- Add 1 nM of the 5'-[³²P]-labeled 8-oxoG containing DNA substrate.
- Add increasing concentrations of hOGG1 (e.g., 0.2 to 10 nM).
- Add **TH10785** to a final concentration of 6.25 µM. For control reactions, add an equivalent volume of DMSO.^[8]
- Incubate the reaction at 37°C for 30 minutes.^[1]
- Stop the reaction by adding an equal volume of Stop Solution.
- Denature the samples by heating at 95°C for 5 minutes.
- Separate the DNA fragments by electrophoresis on a 20% denaturing polyacrylamide gel.
- Visualize the results using a phosphorimager system. The appearance of a shorter product indicates OGG1-mediated cleavage.

Protocol 2: Cellular Assay for OGG1 Recruitment to DNA Damage

This protocol describes how to assess the effect of **TH10785** on the recruitment of OGG1 to sites of oxidative DNA damage in cultured cells.

Materials:

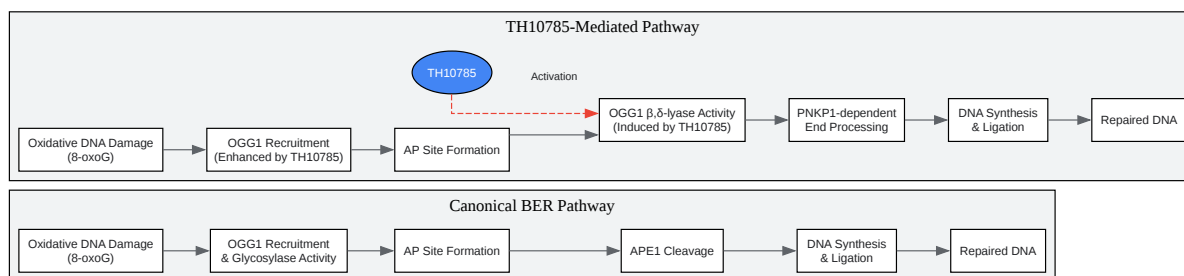
- U2OS cells stably expressing OGG1-GFP
- **TH10785** (dissolved in DMSO)
- Potassium Bromate (KBrO₃) as an oxidizing agent
- Cell culture medium and supplements
- Confocal microscope with a live-cell imaging chamber

Procedure:

- Seed U2OS OGG1-GFP cells on glass-bottom dishes suitable for microscopy.
- Allow cells to adhere and grow for 24 hours.
- Pre-treat the cells with 10 μ M **TH10785** or DMSO (vehicle control) for 16 hours.^[8]
- Induce oxidative DNA damage by treating the cells with 20 mM KBrO₃ for 1 hour.^[8]
- Wash the cells with fresh medium containing 10 μ M **TH10785** or DMSO.
- Mount the dish on the confocal microscope stage equipped with a live-cell chamber maintained at 37°C and 5% CO₂.
- Create localized DNA damage using a laser micro-irradiation system.
- Acquire time-lapse images of the OGG1-GFP signal at the site of laser damage.

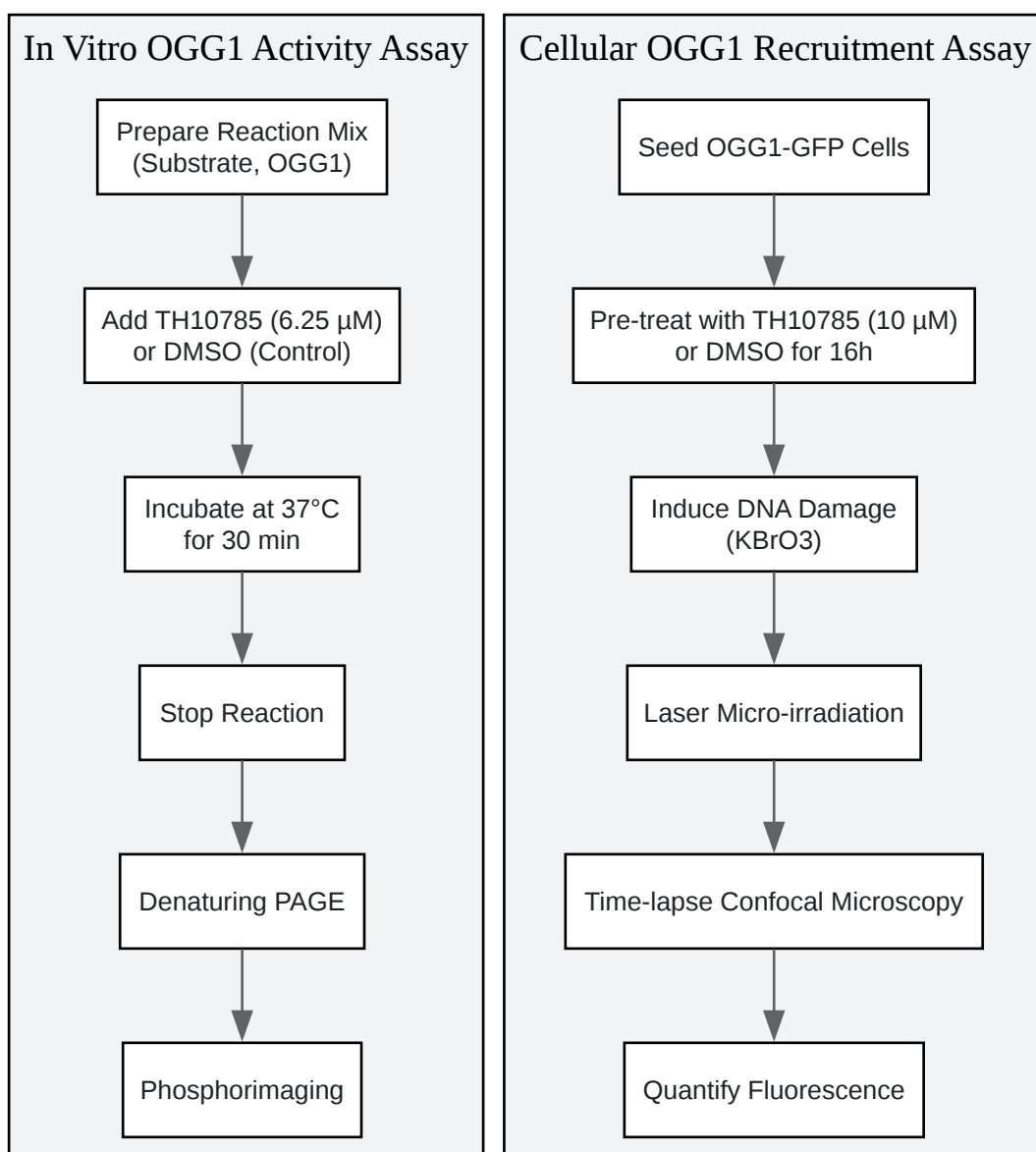
- Quantify the fluorescence intensity at the damage site over time to determine the recruitment kinetics.

Visualizations



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Caption: **TH10785** alters the canonical Base Excision Repair pathway.



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Caption: Experimental workflows for in vitro and cellular assays.

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References

- 1. ovid.com [ovid.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. sintef.no [sintef.no]
- 7. Small-molecule activation of OGG1 increases oxidative DNA damage repair by gaining a new function | Lund University Publications [lup.lub.lu.se]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
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